

# Application Notes and Protocols for High-Throughput Screening of Diazaspiro Compounds

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## Compound of Interest

*tert*-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate

Compound Name: *tert*-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate

CAS No.: 886449-72-5

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## Introduction: The Promise of Diazaspiro Scaffolds in Drug Discovery

Diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen-containing rings joined by a single spirocyclic carbon, represent a privileged scaffold in modern medicinal chemistry. Their rigid yet complex structures allow for precise spatial orientation of functional groups, leading to enhanced target affinity and selectivity. The inherent structural diversity of the diazaspiro core has been exploited in the development of ligands for a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes, making them a compelling class of molecules for high-throughput screening (HTS) campaigns.<sup>[1][2][3][4][5]</sup>

This guide provides a comprehensive overview of the principles and practical protocols for designing and implementing robust HTS assays for the discovery of novel bioactive diazaspiro

compounds. We will delve into the rationale behind assay selection, detailed step-by-step methodologies for both primary and secondary screening, and critical considerations for data analysis and hit validation.

## Strategic Assay Selection for Diazaspiro Libraries

The choice of an appropriate HTS assay is paramount to the success of any screening campaign and is dictated by the biological target of interest.<sup>[6][7]</sup> Given the versatility of the diazaspiro scaffold, we will explore assay formats suitable for two major classes of drug targets: GPCRs and enzymes.

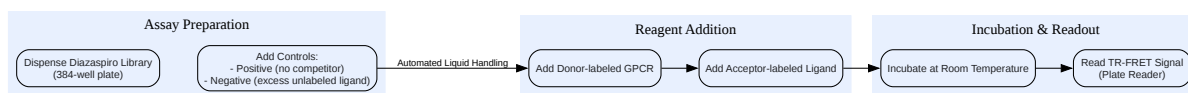
### I. Primary Screening: Identifying Initial Hits

The primary screen is designed for rapid and cost-effective interrogation of a large library of diazaspiro compounds to identify initial "hits" that modulate the activity of the target.<sup>[8][9][10]</sup> These assays prioritize throughput and robustness, often employing a simplified readout.

Rationale: GPCRs are a major class of drug targets, and many diazaspiro compounds have been designed to interact with them.<sup>[1][11][12]</sup> A TR-FRET-based competitive binding assay is a powerful, homogeneous (no-wash) method for identifying compounds that bind to a specific GPCR.<sup>[13][14][15][16][17]</sup> This assay format offers high sensitivity and is less susceptible to interference from fluorescent compounds in the screening library.<sup>[16]</sup>

Principle: The assay relies on the transfer of energy between a donor fluorophore (typically a lanthanide like Europium or Terbium) and an acceptor fluorophore.<sup>[13][17]</sup> A known ligand for the GPCR is labeled with the acceptor, and the GPCR itself is tagged with the donor. When the labeled ligand binds to the receptor, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. Diazaspiro compounds that bind to the same site on the GPCR will compete with the labeled ligand, leading to a decrease in the TR-FRET signal.

Experimental Workflow:



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Caption: High-level workflow for a GPCR TR-FRET binding assay.

#### Detailed Protocol: TR-FRET GPCR Binding Assay

- Compound Plating:
  - Using an automated liquid handler, dispense 50 nL of each diazaspiro compound from the library (typically at 10 mM in DMSO) into a 384-well low-volume white microplate.
  - Dispense 50 nL of DMSO into the control wells.
- Reagent Preparation:
  - Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM EDTA, 0.1% BSA.
  - Dilute the donor-labeled GPCR and acceptor-labeled ligand in the assay buffer to the desired concentrations (determined during assay development).
- Reagent Addition:
  - Add 10 µL of the donor-labeled GPCR solution to all wells.
  - For negative control wells, add 5 µL of a high concentration of a known unlabeled ligand. For all other wells, add 5 µL of assay buffer.
  - Add 5 µL of the acceptor-labeled ligand solution to all wells.
- Incubation:

- Seal the plate and incubate for 1-2 hours at room temperature, protected from light.
- Data Acquisition:
  - Read the plate using a TR-FRET enabled microplate reader, with excitation at 340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).
  - Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

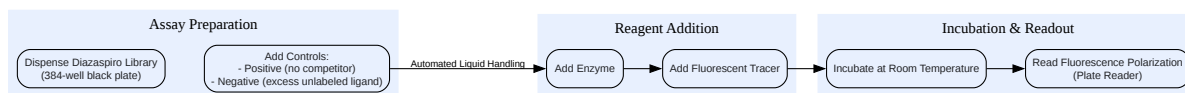
#### Data Analysis and Hit Identification:

- Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
- Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
- Identify "hits" as compounds that cause a statistically significant decrease in the TR-FRET signal (e.g., >3 standard deviations from the mean of the control wells).[18]

Rationale: Many enzymes are validated drug targets, and the diazaspiro scaffold can be adapted to inhibit their activity.[19][20][21] Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for monitoring the binding of a small molecule (a fluorescently labeled substrate or inhibitor) to a larger protein (the enzyme).[22][23][24][25][26] It is a robust and cost-effective method for primary screening.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization. When it binds to a larger molecule, its tumbling is slowed, and the emitted light has a higher polarization. In a competitive FP assay, a diazaspiro compound that binds to the enzyme will displace the fluorescently labeled ligand, causing a decrease in fluorescence polarization.

#### Experimental Workflow:



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Caption: High-level workflow for an enzyme fluorescence polarization assay.

#### Detailed Protocol: Fluorescence Polarization Enzyme Inhibition Assay

- Compound Plating:
  - Dispense 50 nL of the diazapiro library compounds into a 384-well black, low-volume microplate.
  - Dispense DMSO for controls.
- Reagent Preparation:
  - Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
  - Dilute the enzyme and the fluorescently labeled tracer (a known ligand or substrate) in the assay buffer.
- Reagent Addition:
  - Add 10  $\mu$ L of the enzyme solution to all wells.
  - Add 10  $\mu$ L of the fluorescent tracer solution to all wells.
- Incubation:
  - Incubate for 30-60 minutes at room temperature, protected from light.

- Data Acquisition:
  - Read the fluorescence polarization on a suitable microplate reader, using the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis and Hit Identification:

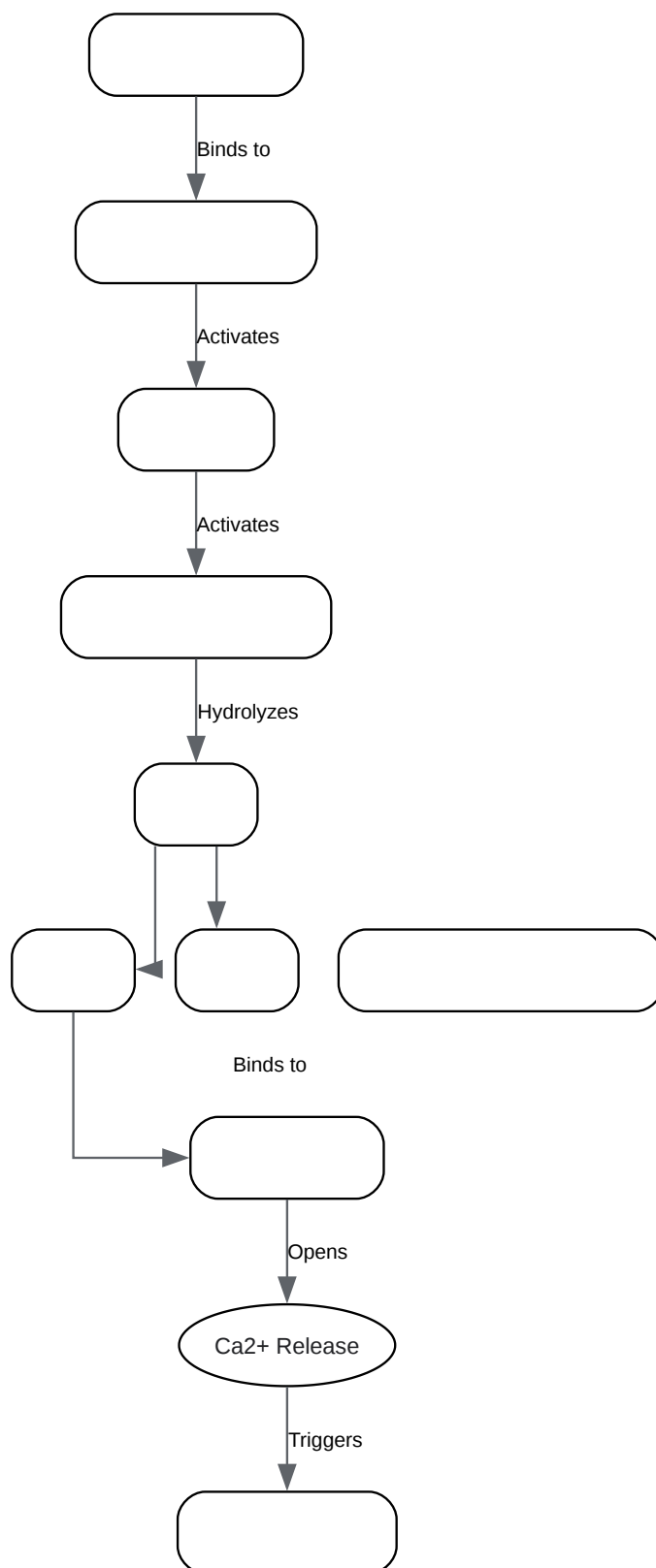
- Similar to the TR-FRET assay, normalize the data and calculate the Z'-factor.
- Identify hits as compounds that cause a significant decrease in fluorescence polarization.

## II. Secondary Screening: Hit Confirmation and Characterization

Once initial hits are identified, secondary assays are employed to confirm their activity, determine their potency ( $IC_{50}/EC_{50}$ ), and elucidate their mechanism of action.[\[27\]](#)[\[28\]](#) These assays are typically lower throughput but provide more detailed information.

Rationale: For GPCRs that signal through the G $\alpha$ q pathway, ligand binding leads to an increase in intracellular calcium concentration.[\[29\]](#) A calcium mobilization assay provides a functional readout of GPCR activation or inhibition in a cellular context, which is more physiologically relevant than a simple binding assay.[\[29\]](#)[\[30\]](#)

Signaling Pathway:



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Caption: Simplified Gαq-coupled GPCR signaling pathway leading to calcium release.

### Detailed Protocol: Calcium Mobilization Assay

- Cell Culture and Plating:
  - Culture a cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells) in the appropriate medium.
  - Plate the cells in a 384-well black, clear-bottom microplate and grow to confluence.
- Dye Loading:
  - Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer.
  - Incubate for 1 hour at 37°C.
- Compound Addition and Measurement:
  - Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
  - Add the diazaspiro compounds (at various concentrations for dose-response curves) and measure the fluorescence intensity over time to establish a baseline.
  - Add a known agonist of the GPCR to stimulate calcium release and continue to monitor fluorescence.

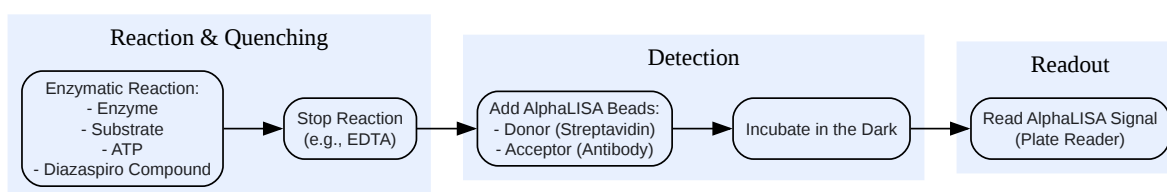
### Data Analysis:

- For antagonists, measure the reduction in the agonist-stimulated calcium peak in the presence of the diazaspiro compound and calculate the  $IC_{50}$ .
- For agonists, measure the increase in fluorescence after compound addition and calculate the  $EC_{50}$ .

Rationale: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay that can be adapted to measure enzyme activity.[\[31\]](#)[\[32\]](#) [\[33\]](#)[\[34\]](#) It is an excellent secondary screening assay to confirm enzymatic inhibition and determine potency with high precision.

Principle: The assay uses two types of beads: donor and acceptor beads.[35] For a kinase assay, for example, a biotinylated substrate peptide is captured by streptavidin-coated donor beads. A phospho-specific antibody is conjugated to the acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor beads into proximity. Upon excitation of the donor bead, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[32][34] Inhibitory diazaspiro compounds will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.

Experimental Workflow:



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Caption: Workflow for an AlphaLISA-based enzyme inhibition assay.

Detailed Protocol: AlphaLISA Kinase Inhibition Assay

- Enzymatic Reaction:
  - In a 384-well plate, add the kinase, biotinylated substrate, ATP, and varying concentrations of the diazaspiro compound in the appropriate reaction buffer.
  - Incubate for a predetermined time at the optimal temperature for the enzyme.
- Stop Reaction:
  - Add a stop solution containing EDTA to chelate  $Mg^{2+}$  and halt the kinase activity.
- Detection:

- Add a mixture of streptavidin-coated donor beads and anti-phospho-substrate antibody-conjugated acceptor beads.
- Incubate for 1 hour at room temperature in the dark.
- Data Acquisition:
  - Read the plate on an AlphaLISA-compatible reader.

#### Data Analysis:

- Plot the AlphaLISA signal against the concentration of the diazaspiro compound.
- Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Data Summary and Interpretation

The following table provides a hypothetical summary of results from a screening campaign for a library of diazaspiro compounds against a target GPCR and a target kinase.

Assay Type	Target	Parameter Measured	Hit Criteria	Hypothetical Hit Rate
Primary Screen				
TR-FRET Binding	GPCR X	Inhibition of labeled ligand binding	>50% Inhibition @ 10 µM	0.8%
Fluorescence Polarization	Kinase Y	Inhibition of tracer binding	>50% Inhibition @ 10 µM	1.2%
Secondary Screen				
Calcium Mobilization	GPCR X	IC <sub>50</sub> (Antagonist Mode)	IC <sub>50</sub> < 1 µM	25% of primary hits
AlphaLISA	Kinase Y	IC <sub>50</sub>	IC <sub>50</sub> < 1 µM	30% of primary hits

## Conclusion

The strategic application of high-throughput screening assays is essential for unlocking the therapeutic potential of diazaspiro compound libraries. By employing a tiered screening approach, starting with robust and high-throughput primary assays such as TR-FRET and FP, followed by more physiologically relevant secondary assays like cell-based functional screens and sensitive AlphaLISA formats, researchers can efficiently identify and characterize novel, potent, and selective modulators of a wide range of biological targets. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of HTS campaigns for the discovery of next-generation therapeutics based on the versatile diazaspiro scaffold.

## References

- Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [\[Link\]](#)
- BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [\[Link\]](#)
- GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [\[Link\]](#)
- Technology Networks. (2025). High-Throughput Screening - Drug Discovery. Retrieved from [\[Link\]](#)
- BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). High-throughput screening. Retrieved from [\[Link\]](#)
- Lopes, F., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. Retrieved from [\[Link\]](#)
- American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [\[Link\]](#)

- Royal Society of Chemistry. (n.d.). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [\[Link\]](#)
- Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [\[Link\]](#)
- National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of  $\sigma_2$  Receptor Ligands. Retrieved from [\[Link\]](#)
- ACS Publications. (n.d.). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery | The Journal of Organic Chemistry. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). A coincidence reporter-gene system for high throughput screening - PMC. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC. Retrieved from [\[Link\]](#)

- Wikipedia. (n.d.). Reporter gene. Retrieved from [[Link](#)]
- Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [[Link](#)]
- ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based  $\gamma$ -Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [[Link](#)]
- ResearchGate. (2025). (PDF) High-throughput screening assays for the identification of chemical probes. Retrieved from [[Link](#)]
- Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [[Link](#)]
- ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry. Retrieved from [[Link](#)]
- BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [[Link](#)]
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [[Link](#)]
- BMG LABTECH. (2024). Gene reporter assays. Retrieved from [[Link](#)]
- Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [[Link](#)]
- Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [[Link](#)]
- YouTube. (2024). High throughput screening techniques in the pharmaceutical industry. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the.... Retrieved from [[Link](#)]
- Agilent. (n.d.). TR-FRET. Retrieved from [[Link](#)]

- PubMed. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [[Link](#)]
- ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry. Retrieved from [[Link](#)]
- ACS Publications. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Retrieved from [[Link](#)]
- BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [[Link](#)]
- ACS Publications. (n.d.). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Retrieved from [[Link](#)]
- YouTube. (2024). Step up your research with AlphaLISA™ immunoassays. Retrieved from [[Link](#)]
- ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [[Link](#)]
- BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [[Link](#)]
- University of Southampton. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based  $\gamma$ -Aminobutyric Acid Type A Receptor Antagonists - ePrints Soton. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF. Retrieved from [[Link](#)]

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## Sources

- 1. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of  $\sigma_2$  Receptor Ligands - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 4. [acs.figshare.com](https://acs.figshare.com) [[acs.figshare.com](https://acs.figshare.com)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. [technologynetworks.com](https://technologynetworks.com) [[technologynetworks.com](https://technologynetworks.com)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. [bellbrooklabs.com](https://bellbrooklabs.com) [[bellbrooklabs.com](https://bellbrooklabs.com)]
- 9. [lifesciences.danaher.com](https://lifesciences.danaher.com) [[lifesciences.danaher.com](https://lifesciences.danaher.com)]
- 10. [bmglabtech.com](https://bmglabtech.com) [[bmglabtech.com](https://bmglabtech.com)]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [[celtarys.com](https://celtarys.com)]
- 14. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [[moleculardevices.com](https://moleculardevices.com)]
- 16. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]
- 17. [bmglabtech.com](https://bmglabtech.com) [[bmglabtech.com](https://bmglabtech.com)]
- 18. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 19. High-Throughput Screening of Inhibitors [[creative-enzymes.com](https://creative-enzymes.com)]
- 20. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 21. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 22. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 23. [bellbrooklabs.com](https://bellbrooklabs.com) [[bellbrooklabs.com](https://bellbrooklabs.com)]
- 24. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [25. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [26. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://ncbi.nlm.nih.gov)
- [28. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [29. genscript.jp \[genscript.jp\]](https://genscript.jp)
- [30. agilent.com \[agilent.com\]](https://agilent.com)
- [31. revvity.com \[revvity.com\]](https://revvity.com)
- [32. iccb.med.harvard.edu \[iccb.med.harvard.edu\]](https://iccb.med.harvard.edu)
- [33. youtube.com \[youtube.com\]](https://youtube.com)
- [34. bpsbioscience.com \[bpsbioscience.com\]](https://bpsbioscience.com)
- [35. researchgate.net \[researchgate.net\]](https://researchgate.net)
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